molecular formula C13H16F3NO B13957144 1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone

1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone

Cat. No.: B13957144
M. Wt: 259.27 g/mol
InChI Key: QAXOMPKNPLCDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an isopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2-bromoacetophenone with isopropyl(trifluoromethyl)amine under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)propanone
  • 1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)butanone

Uniqueness

1-(2-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly influences its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

1-[2-[[propan-2-yl(trifluoromethyl)amino]methyl]phenyl]ethanone

InChI

InChI=1S/C13H16F3NO/c1-9(2)17(13(14,15)16)8-11-6-4-5-7-12(11)10(3)18/h4-7,9H,8H2,1-3H3

InChI Key

QAXOMPKNPLCDLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1C(=O)C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.